molecular formula C28H37ClN4O2S B8068855 Lurasidone (Hydrochloride)

Lurasidone (Hydrochloride)

Cat. No.: B8068855
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-JQPVBIIXSA-N
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Description

SM-13496 (Hydrochloride), also known as Lurasidone Hydrochloride, is a second-generation (atypical) antipsychotic agent. It is primarily used for the treatment of schizophrenia and bipolar depression. This compound is a benzisothiazol derivative and acts as an antagonist of dopamine D2 and serotonin 5-HT2A receptors, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SM-13496 (Hydrochloride) involves multiple steps, starting from the appropriate benzisothiazol derivativeThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of SM-13496 (Hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SM-13496 (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of SM-13496 (Hydrochloride) with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

SM-13496 (Hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

SM-13496 (Hydrochloride) exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also has activity at other receptors, including 5-HT7 and 5-HT1A receptors. The compound’s action at these receptors helps to modulate neurotransmitter activity in the brain, leading to its antipsychotic and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SM-13496 (Hydrochloride) is unique in its combination of receptor activities, particularly its high affinity for 5-HT7 receptors and partial agonism at 5-HT1A receptors. This unique profile contributes to its distinct therapeutic effects and side effect profile compared to other antipsychotics .

Properties

IUPAC Name

4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-JQPVBIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lurasidone (Hydrochloride)
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Lurasidone (Hydrochloride)
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Lurasidone (Hydrochloride)
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Lurasidone (Hydrochloride)

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